Cas no 2097984-33-1 (3-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)-3-oxopropanenitrile)
3-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)-3-oxopropanenitrile Chemical and Physical Properties
Names and Identifiers
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- F1907-8002
- starbld0033592
- 2097984-33-1
- 3-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)-3-oxopropanenitrile
- AKOS026712345
- 1-Pyrrolidinepropanenitrile, 3-methoxy-β-oxo-4-(1H-pyrazol-1-yl)-
-
- Inchi: 1S/C11H14N4O2/c1-17-10-8-14(11(16)3-4-12)7-9(10)15-6-2-5-13-15/h2,5-6,9-10H,3,7-8H2,1H3
- InChI Key: VKLXGKWVEXFKNQ-UHFFFAOYSA-N
- SMILES: O(C)C1CN(C(CC#N)=O)CC1N1C=CC=N1
Computed Properties
- Exact Mass: 234.11167570g/mol
- Monoisotopic Mass: 234.11167570g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 338
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 71.2Ų
Experimental Properties
- Density: 1.31±0.1 g/cm3(Predicted)
- Boiling Point: 461.8±45.0 °C(Predicted)
- pka: 4.28±0.60(Predicted)
3-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)-3-oxopropanenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M213911-100mg |
3-(3-Methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)-3-oxopropanenitrile |
2097984-33-1 | 100mg |
$ 95.00 | 2022-06-04 | ||
| TRC | M213911-500mg |
3-(3-Methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)-3-oxopropanenitrile |
2097984-33-1 | 500mg |
$ 365.00 | 2022-06-04 | ||
| TRC | M213911-1g |
3-(3-Methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)-3-oxopropanenitrile |
2097984-33-1 | 1g |
$ 570.00 | 2022-06-04 | ||
| Life Chemicals | F1907-8002-0.25g |
3-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)-3-oxopropanenitrile |
2097984-33-1 | 95%+ | 0.25g |
$595.0 | 2023-09-07 | |
| Life Chemicals | F1907-8002-0.5g |
3-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)-3-oxopropanenitrile |
2097984-33-1 | 95%+ | 0.5g |
$627.0 | 2023-09-07 | |
| Life Chemicals | F1907-8002-1g |
3-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)-3-oxopropanenitrile |
2097984-33-1 | 95%+ | 1g |
$660.0 | 2023-09-07 | |
| Life Chemicals | F1907-8002-2.5g |
3-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)-3-oxopropanenitrile |
2097984-33-1 | 95%+ | 2.5g |
$1439.0 | 2023-09-07 | |
| Life Chemicals | F1907-8002-5g |
3-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)-3-oxopropanenitrile |
2097984-33-1 | 95%+ | 5g |
$2167.0 | 2023-09-07 | |
| Life Chemicals | F1907-8002-10g |
3-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)-3-oxopropanenitrile |
2097984-33-1 | 95%+ | 10g |
$3034.0 | 2023-09-07 |
3-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)-3-oxopropanenitrile Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on 3-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)-3-oxopropanenitrile
Introduction to 3-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)-3-oxopropanenitrile (CAS No. 2097984-33-1)
3-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)-3-oxopropanenitrile is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 2097984-33-1, represents a sophisticated molecular framework designed to interact with biological targets in novel and effective ways. Its structural composition, featuring a pyrrolidinyl core linked to a pyrazolyl moiety and an acrylonitrile group, positions it as a promising candidate for further exploration in drug discovery and development.
The structural motif of 3-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)-3-oxopropanenitrile is particularly noteworthy due to its ability to modulate biological pathways through precise interactions with enzymes and receptors. The presence of the 3-methoxy substituent enhances the compound's lipophilicity, which is a critical factor in drug absorption and distribution within the body. Additionally, the 1H-pyrazol-1-yl group introduces a heterocyclic scaffold that is known to exhibit strong binding affinity to various biological targets, including kinases and other enzyme families involved in signal transduction.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential pharmacological activity of 3-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)-3-oxopropanenitrile with greater accuracy. These studies suggest that the compound may possess inhibitory properties against several key enzymes implicated in inflammatory and metabolic disorders. The acrylonitrile group at the 3-position of the propanenitrile moiety is particularly interesting, as it can serve as a pharmacophore for covalent binding interactions, which are increasingly recognized as a strategy for achieving high selectivity and efficacy in drug design.
In the context of current pharmaceutical research, the synthesis and characterization of 3-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)-3-oxopropanenitrile aligns with emerging trends toward the development of multi-target directed ligands (MTDLs). These compounds are designed to simultaneously interact with multiple biological targets, thereby enhancing therapeutic outcomes and reducing the likelihood of resistance. The pyrrolidinyl and pyrazolyl components of this molecule provide multiple binding sites that could be exploited for such multi-target interactions, making it a compelling subject for further investigation.
The chemical synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the complex core structure efficiently. The methoxy group at position 3 plays a crucial role in modulating reactivity during synthesis, ensuring that subsequent functionalization proceeds as intended. The final product is characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography to confirm its identity and purity.
From a medicinal chemistry perspective, 3-(3-methoxy-4-(1H-pyrazol-1-y l)pyrrolidin - 1 - yl ) - 3 - oxopropanenitrile represents an exciting opportunity for developing novel therapeutic agents. The pyrazolopyrrolidine scaffold is known for its versatility in drug design, having been incorporated into several clinical candidates targeting neurological disorders, cancer, and infectious diseases. The acrylonitrile functionality further extends its potential applications by allowing for derivatization into bioactive molecules with enhanced pharmacokinetic properties.
Recent preclinical studies have begun to explore the pharmacological profile of derivatives related to CAS No. 2097984 - 33 - 1. These studies indicate that compounds with similar structural motifs exhibit promising activity in models of inflammation and pain management. The ability of these molecules to penetrate the blood-brain barrier has also been noted, suggesting potential applications in treating central nervous system disorders. While further research is needed to fully elucidate their mechanism of action, these preliminary findings underscore the therapeutic potential of this class of compounds.
The development of 3-(3-methoxy - 4 - ( 1 H - pyrazol - 1 - yl ) py rrol idin - 1 - yl ) - 3 - oxopropanenitrile also highlights the importance of interdisciplinary collaboration between synthetic chemists, biologists, and pharmacologists. By integrating insights from multiple disciplines, researchers can accelerate the discovery process and bring new treatments to patients more quickly. Computational modeling plays a particularly crucial role in this regard, allowing for rapid screening of virtual libraries derived from similar molecular frameworks before moving into costly wet-lab synthesis.
The future direction of research on CAS No. 2097984 - 33 - 1 will likely focus on optimizing its pharmacological properties through structure-based drug design (SBDD) and fragment-based drug discovery (FBDD). These approaches leverage high-resolution structural information from biological targets to guide rational modifications that enhance potency, selectivity, and bioavailability. Additionally, exploring alternative synthetic routes may help reduce production costs while maintaining or improving quality standards.
In conclusion,3-(3-methoxy - 4 -( 1 H-pyrazol - 1-y l ) py rrol idin - 1-y l ) - 3 oxopropanenitrile (CAS No .2097984 .33 . 1 ) is an intriguing compound with significant potential in pharmaceutical research . Its unique structural features make it well-suited for modulating key biological pathways , while recent advances in synthetic chemistry have made it more accessible than ever before . As our understanding grows , so too will our ability to harness this molecule for therapeutic purposes , ultimately benefiting patients worldwide .
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